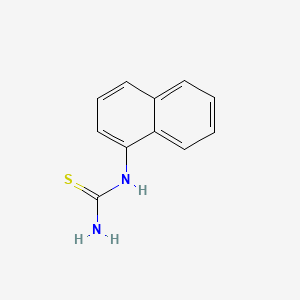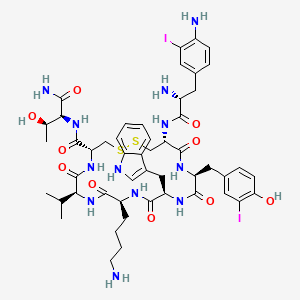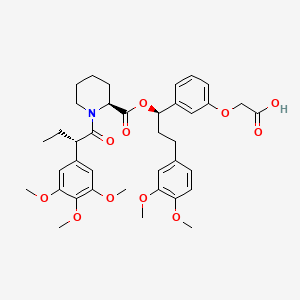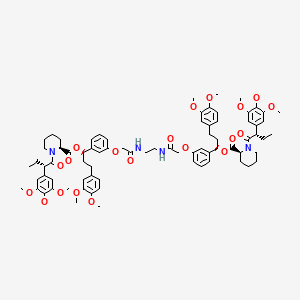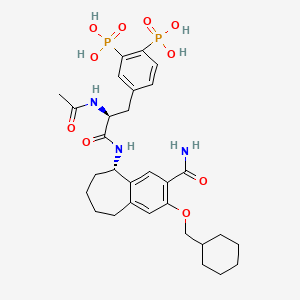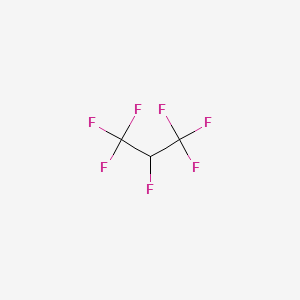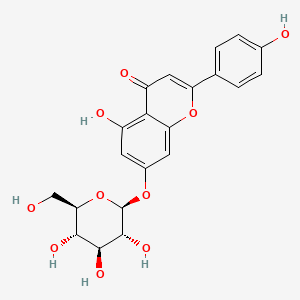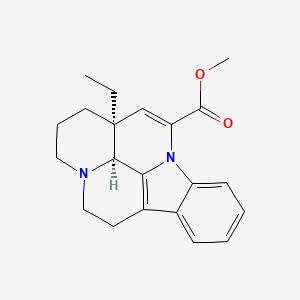
Agomelatin
Übersicht
Beschreibung
Agomelatine is a novel antidepressant primarily used to treat major depressive disorder and generalized anxiety disorder. It is unique due to its dual action as a melatonin receptor agonist and a serotonin receptor antagonist . This compound was developed by Servier Laboratories and has been approved for medical use in Europe and Australia .
Wissenschaftliche Forschungsanwendungen
Agomelatin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zirkadiane Rhythmen und Schlafmuster.
Medizin: Primär zur Behandlung von Major Depression und generalisierter Angststörung eingesetzt
Industrie: Untersucht auf sein Potenzial bei der Entwicklung neuer Antidepressiva.
5. Wirkmechanismus
This compound wirkt durch Bindung an Melatonin-Rezeptoren (MT1 und MT2) und Antagonisierung von Serotonin-(5-HT2C)-Rezeptoren . Diese doppelte Wirkung hilft, zirkadiane Rhythmen zu resynchronisieren und die Freisetzung von Noradrenalin und Dopamin im Frontallappen zu erhöhen . Diese Effekte tragen zu seinen Antidepressiva-Eigenschaften bei.
Wirkmechanismus
Target of Action
Agomelatine is a novel antidepressant that acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin-2C (5-HT2C) receptors . These receptors play crucial roles in the regulation of mood, anxiety, sleep, and circadian rhythm .
Mode of Action
Agomelatine’s unique mechanism of action involves a synergistic combination of melatonergic agonism and serotonergic antagonism. By acting as an agonist at melatonin receptors, agomelatine helps to resynchronize disrupted circadian rhythms . Its antagonistic action at 5-HT2C receptors increases the availability of norepinephrine and dopamine specifically in the frontal cortex , which contributes to its antidepressant and anxiolytic effects .
Biochemical Pathways
Agomelatine’s action leads to modulation of multiple cellular pathways. It increases hippocampal proliferation, maturation, and survival through the modulation of trophic factors, synaptic remodeling, and glutamate signaling . It also influences key targets such as early genes and kinases . Furthermore, agomelatine suppresses the Gαi-2-PKA-ASK1 signaling pathway, which is involved in neuroinflammation, autophagy disorder, and apoptosis .
Pharmacokinetics
Agomelatine is rapidly and almost completely absorbed (≥80%) after oral administration . It reaches the maximum plasma concentration within 1–2 hours, with a half-life of 1–2 hours in healthy subjects . Agomelatine undergoes extensive first-pass hepatic metabolism , which can lead to high intra- and inter-individual variations in its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of agomelatine’s action include the resynchronization of circadian rhythms, increased release of noradrenaline and dopamine in the frontal cortex, and no influence on the extracellular levels of serotonin . It also plays a neuroprotective role by regulating neuroinflammation, autophagy disorder, and apoptosis . These effects are associated with the display of antidepressant behaviors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of agomelatine. For instance, disruptions in sleep and sleep–wake cycle regulation, which are common in depressive disorders, can be improved by agomelatine . Moreover, pathological changes due to liver disease might lead to significant alterations of agomelatine pharmacokinetics, and lead to substantially increased exposure .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Agomelatine acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT2C) receptors . This unique combination of properties allows Agomelatine to exert its effects through the melatonergic and 5-hydroxytryptaminergic systems .
Cellular Effects
Agomelatine has been shown to resynchronize circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Agomelatine has also been found to improve cellular senescence by reducing senescence-associated β-galactosidase staining and mitigating Aβ1-42 oligomers-induced reduction of telomerase activity .
Molecular Mechanism
The molecular mechanism of Agomelatine involves blocking certain serotonin receptors and activating melatonin receptors . It behaves both as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . The psychotropic effects of Agomelatine are due to the synergy between its melatonergic and 5-hydroxytryptaminergic effects .
Temporal Effects in Laboratory Settings
Agomelatine is notable for its short duration of action in the body . It is well absorbed after oral administration but subject to extensive first-pass metabolism, which causes significant variation in drug plasma levels between individuals . Routine liver function test monitoring is recommended due to potential liver problems .
Dosage Effects in Animal Models
In animal models of depression, Agomelatine has shown antidepressant-like activity . The effects of Agomelatine resynchronize circadian rhythms and increase noradrenaline and dopamine release specifically in the frontal cortex .
Metabolic Pathways
Agomelatine is metabolized in the liver, with 90% metabolized by CYP1A2 and 10% by CYP2C9 . The metabolites are excreted in the kidneys, with 80% excreted as metabolites .
Transport and Distribution
Agomelatine is distributed throughout the body after oral administration . It penetrates all tissues of the body . The specific transporters or binding proteins that it interacts with are not clearly established.
Subcellular Localization
The subcellular localization of Agomelatine is not clearly established. It is known that Agomelatine penetrates all tissues of the body
Vorbereitungsmethoden
Die Synthese von Agomelatin umfasst mehrere Schritte, beginnend mit Ethyl-2-(7-Methoxynaphthalen-1-yl)acetat. Der Prozess beinhaltet die folgenden wichtigen Schritte :
Reformatsky-Reaktion: Umsetzung von 7-Methoxy-Tetralon mit Ethyl-Bromacetat.
Dehydro-Aromatisierung: Verwendung von Schwefel, um (7-Methoxy-1-Naphthyl)essigsäureethylester zu erhalten.
Hydrolyse: Umwandlung des Esters in die entsprechende Säure.
Acylchlorierung: Bildung des Acylchlorid-Derivats.
Ammonifikation: Einführung einer Aminogruppe.
Dehydratisierung und Reduktion: Letzte Schritte zur Herstellung von this compound.
Industrielle Produktionsverfahren beinhalten häufig die Optimierung dieser Schritte, um die Ausbeute und Reinheit zu verbessern und gleichzeitig Kosten und Umweltauswirkungen zu minimieren .
Analyse Chemischer Reaktionen
Agomelatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Halogenierung und andere Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefel, Essigsäureanhydrid und Trifluoressigsäureanhydrid . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Agomelatin wird mit anderen Antidepressiva wie selektiven Serotonin-Wiederaufnahmehemmern (SSRIs) und Serotonin-Noradrenalin-Wiederaufnahmehemmern (SNRIs) verglichen. Im Gegensatz zu diesen Verbindungen hemmt this compound nicht die Wiederaufnahme von Serotonin, Noradrenalin oder Dopamin . Dieser einzigartige Mechanismus reduziert das Risiko häufiger Nebenwirkungen, die mit traditionellen Antidepressiva verbunden sind .
Ähnliche Verbindungen
Melatonin: Teilt strukturelle Ähnlichkeiten und wirkt auf Melatonin-Rezeptoren.
Serotonin-Antagonisten: Wie Mirtazapin, das ebenfalls auf Serotonin-Rezeptoren zielt, aber andere pharmakologische Profile aufweist.
Die einzigartige Kombination von Melatonin-Rezeptor-Agonismus und Serotonin-Rezeptor-Antagonismus von this compound unterscheidet es von anderen Antidepressiva und bietet ein eigenständiges therapeutisches Profil .
Eigenschaften
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057642 | |
| Record name | Agomelatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Agomelatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L | |
| Record name | Agomelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Agomelatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors. | |
| Record name | Agomelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138112-76-2 | |
| Record name | Agomelatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138112-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agomelatine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agomelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Agomelatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGOMELATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Agomelatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
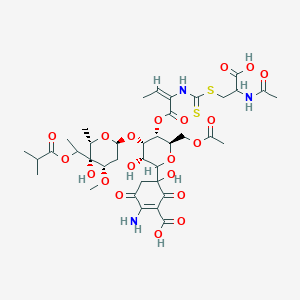
![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1665574.png)

